![molecular formula C12H14N4S B1470691 6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine CAS No. 1525967-68-3](/img/structure/B1470691.png)
6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine
Overview
Description
The compound “6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno[3,2-c]pyridine moiety, which is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a pyridine (a six-membered ring with one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thieno[3,2-c]pyridine rings. The exact structure would depend on the positions of the various substituents and the configuration of any stereocenters .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine and thieno[3,2-c]pyridine rings. These rings may undergo reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar or nonpolar groups, the size and shape of the molecule, and the presence of any stereocenters .Scientific Research Applications
Hydrogen-Bond Donor and Acceptor Balance
Research has explored the synthesis and characterization of bifunctional aromatic N-heterocycles, including variations of the core structure similar to "6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine". These compounds are designed to balance hydrogen-bond donors and acceptors, making them valuable as supramolecular reagents. Their structural characterization was performed using single-crystal X-ray crystallography, which provides insights into their potential applications in molecular recognition and assembly processes (Aakeröy et al., 2007).
Synthesis of Novel Fused Systems
Another study focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. The research illustrates the versatility of thienopyridine derivatives as precursors for the creation of complex heterocyclic compounds. These synthesized compounds serve as key intermediates for further chemical transformations, highlighting their importance in the development of new materials and pharmaceuticals (Bakhite et al., 2005).
Nitric Oxide Synthase Inhibition
Thienopyridines, including structures akin to "6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine", have been identified as potent inhibitors of nitric oxide synthase, with significant selectivity and potency modulated by substituent variation. This suggests potential therapeutic applications in conditions where nitric oxide synthase plays a role (Beaton et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-13-11-6-12(15-8-14-11)16-4-2-10-9(7-16)3-5-17-10/h3,5-6,8H,2,4,7H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZWEPFPQQMQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC3=C(C2)C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.